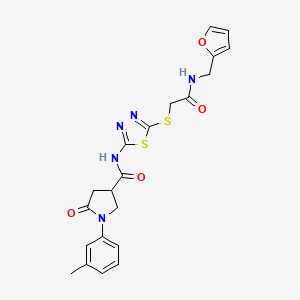

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

描述

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a pyrrolidine-3-carboxamide moiety. Key functional groups include:

- A furan-2-ylmethyl substituent attached via an amide bond.

- A thioether bridge connecting the thiadiazole ring to a 2-oxoethyl group.

- A meta-tolyl (m-tolyl) group on the pyrrolidine ring.

The synthesis likely involves coupling reactions between thiadiazole intermediates and pyrrolidine derivatives, analogous to methods described for related compounds (e.g., thiazole carboxamides via nitrile intermediates and ethyl bromoacetoacetate coupling ). The furan moiety may derive from intermediates similar to those in , such as 2-(2-hydrazinyl-2-oxoethyl)-N-substituted furan carboxamides .

属性

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S2/c1-13-4-2-5-15(8-13)26-11-14(9-18(26)28)19(29)23-20-24-25-21(32-20)31-12-17(27)22-10-16-6-3-7-30-16/h2-8,14H,9-12H2,1H3,(H,22,27)(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDAAQUIDSKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrrolidine ring

- Amide group

- Thiadiazole moiety

- Furan ring

This structural complexity is believed to contribute significantly to its biological activities. The molecular formula is approximately C₁₈H₁₈N₄O₃S₂, with a molecular weight of about 471.6 g/mol .

Anticancer Activity

Initial studies suggest that compounds with similar structural features exhibit significant anticancer properties. Specifically, this compound may induce apoptosis and cause cell cycle arrest in various human cancer cell lines.

The proposed mechanism involves:

- Induction of Apoptosis: The compound may activate apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest: It has been observed to cause arrest in the S-phase and G2/M-phase of the cell cycle, which is critical for halting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds containing thiadiazole structures have been shown to exhibit significant antimicrobial effects against various pathogens.

Research Findings

A study examining the antimicrobial activity of related compounds demonstrated effectiveness against both gram-positive and gram-negative bacteria using standard test cultures such as Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known active compounds indicate potential effectiveness.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(benzothiazolyl)) | Contains benzothiazole moiety | Anticancer properties |

| N-(5-(thiazolyl)) | Features thiazole instead of thiadiazole | Antimicrobial activity |

| N-(5-(oxadiazolyl)) | Oxadiazole ring present | Potential anti-inflammatory effects |

This comparison highlights the unique combination of functional groups in this compound that may enhance its selectivity and efficacy as a therapeutic agent compared to other similar compounds .

Case Studies and Experimental Data

Several studies have explored the biological activities of thiadiazole derivatives. For instance, research has indicated that 1,3,4-thiadiazole derivatives exhibit a range of biological activities including:

- Anticancer: Some derivatives have shown significant cytotoxicity against various cancer cell lines.

- Antimicrobial: Thiadiazole compounds have been effective against a variety of bacterial strains .

In one notable study, derivatives were synthesized and tested for their anticancer properties using various cancer cell lines. The results indicated that certain modifications in the structure could enhance their potency .

科学研究应用

Anticancer Applications

Initial studies indicate that compounds with similar structures exhibit significant anticancer activities. N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is hypothesized to inhibit the growth of various human cancer cell lines. Mechanistically, it may induce apoptosis and cause cell cycle arrest at different phases (S-phase and G2/M-phase), crucial for therapeutic applications in oncology.

Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold possess notable anticonvulsant properties. For instance, studies have shown that certain thiadiazole derivatives exhibit significant protection in animal models against seizures induced by pentylenetetrazole (PTZ). The compound's mechanism may involve modulation of GABA receptors and voltage-gated ion channels .

Case Studies

- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using PTZ and maximal electroshock (MES) models. Compounds showed varying degrees of efficacy with some achieving over 80% protection at specific doses .

- Mechanistic Insights : Molecular docking studies have been performed to understand the binding interactions of these compounds with target receptors involved in seizure activity. These insights can guide further optimization of lead compounds for enhanced therapeutic efficacy .

Antimicrobial Properties

The presence of the thiadiazole moiety is also linked to antimicrobial activity. Compounds containing this scaffold have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Summary of Antimicrobial Studies

Research has demonstrated that derivatives with thiadiazole structures show potent activity against both Gram-positive and Gram-negative bacteria. Specific studies have highlighted the effectiveness of these compounds in inhibiting growth in clinical isolates resistant to conventional antibiotics .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations:

Thiadiazole Core: All compounds share the 1,3,4-thiadiazole ring, known for metabolic stability and hydrogen-bonding capacity.

The furan-2-ylmethyl substituent (target) vs. thienylpyridazine () alters electronic properties: furan is less electron-rich than thiophene, which could modulate redox activity.

Biological Implications :

常见问题

Q. What are the recommended synthetic pathways for preparing this compound, and how can its purity be validated?

The compound can be synthesized via cyclization reactions involving carboxamide and thiadiazole precursors. A validated approach includes reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Purity is typically assessed using HPLC (≥98% purity threshold) and validated via ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing its structure?

¹H and ¹³C NMR are essential for verifying the thiadiazole ring, furan substituents, and pyrrolidine backbone. X-ray diffraction (XRD) is recommended for resolving stereochemical ambiguities, particularly for the pyrrolidine-3-carboxamide moiety . Mass spectrometry (HRMS) can confirm molecular weight accuracy within ±2 ppm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should include antimicrobial assays (e.g., MIC against S. aureus and E. coli) and antioxidant activity tests (DPPH radical scavenging) at pH-dependent conditions, as thiadiazole derivatives exhibit pH-sensitive activity . Cytotoxicity can be assessed using human cell lines (e.g., HepG2) with MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Apply Design of Experiments (DoE) to optimize variables like solvent polarity (DMF vs. acetonitrile), temperature, and catalyst loading (e.g., triethylamine). Flow chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency), reducing byproducts and enhancing reproducibility . Kinetic studies via in-situ FTIR can identify rate-limiting steps .

Q. What mechanistic insights explain the formation of the thiadiazole core during synthesis?

The cyclization step likely proceeds via nucleophilic attack of the sulfur atom on the carboxamide carbonyl, facilitated by iodine as an oxidizing agent. Density Functional Theory (DFT) calculations can model transition states, while isotopic labeling (¹³C/¹⁵N) tracks bond reorganization . Contradictions in sulfur elimination stoichiometry (e.g., 1/8 S₈ vs. full cleavage) require mechanistic validation .

Q. How can computational modeling predict its binding affinity to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with glucocorticoid receptors or microbial enzymes. Validate predictions using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). Comparative analysis with structurally related azaxanthenes (e.g., BMS-776532) may reveal partial agonism profiles .

Q. How should contradictory data in biological activity studies be resolved?

Discrepancies in antimicrobial efficacy across studies may arise from assay conditions (e.g., pH, inoculum size). Replicate experiments under standardized protocols (CLSI guidelines) and use orthogonal assays (e.g., time-kill kinetics). Meta-analyses of SAR data for thiadiazole derivatives can identify substituents critical for activity .

Methodological Guidance

- Stereochemical Analysis : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers. Assign configurations via electronic circular dichroism (ECD) coupled with computational predictions .

- Cytokine Profiling : For anti-inflammatory studies, employ multiplex ELISA to quantify IL-6, TNF-α, and IFN-γ in human whole blood, comparing efficacy to prednisolone .

- Data Reproducibility : Adopt FAIR data principles—archive raw spectral data (NMR, MS) in repositories like Zenodo and provide detailed synthetic protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。